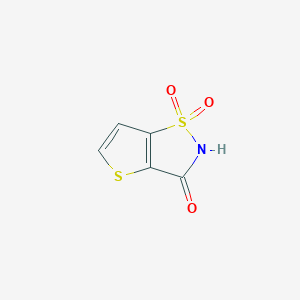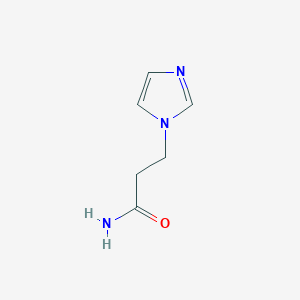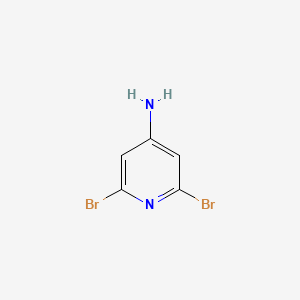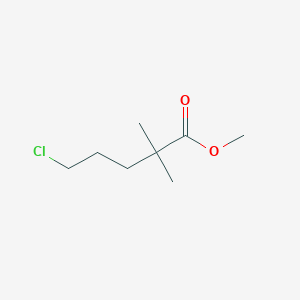
Methyl 5-chloro-2,2-dimethylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-chloro-2,2-dimethylpentanoate” is a chemical compound with the molecular formula C8H15ClO2 . It has an average mass of 178.656 Da .
Synthesis Analysis
The synthesis of “Methyl 5-chloro-2,2-dimethylpentanoate” involves several steps . The process starts with lithium metal shot (6.31 g, 0.91 mol) which is weighed under an argon atmosphere and placed in an argon-filled 1-liter flask. Tetrahydrofuran (182 ml) and diisopropylamine (96.6 g, 0.955 mol) are added. The mixture is heated to 35°C while styrene (48.8 g, 0.468 mol) is added slowly while maintaining the temperature between 35°C and 42°C .Molecular Structure Analysis
The molecular structure of “Methyl 5-chloro-2,2-dimethylpentanoate” is represented by the formula C8H15ClO2 . The compound has a mono-isotopic mass of 178.076050 Da .Chemical Reactions Analysis
The chemical reactions involving “Methyl 5-chloro-2,2-dimethylpentanoate” are complex and involve multiple steps . After the addition of styrene is complete, and the exotherm has subsided, the mixture is cooled and methyl isobutyrate (83.6 g, 0.819 mol) is added dropwise at 5°C to 10°C .Physical And Chemical Properties Analysis
“Methyl 5-chloro-2,2-dimethylpentanoate” has a density of 1.018 g/cm3 . The boiling point of the compound is 213.931°C at 760 mmHg . The flash point of the compound is 86.997°C .Applications De Recherche Scientifique
Environmental Impact and Water Treatment
The study of pharmaceutically active compounds (PhACs) in wastewater includes the investigation of how chlorine disinfection might convert these compounds into chlorinated by-products. Research conducted on the antihyperlipidemic agent gemfibrozil, which contains a similar structural element to Methyl 5-chloro-2,2-dimethylpentanoate, highlights the potential environmental impact of such transformations. Chlorination of gemfibrozil led to the creation of chlorinated gemfibrozils, demonstrating the significance of such reactions in water treatment processes (Krkošek et al., 2011).
Synthesis and Chemical Properties
Research on Methyl 5-chloro-2,2-dimethylpentanoate has explored various synthesis methods and chemical properties. For instance, a study described the preparation of a similar compound, Methyl 3-oxo-4,4-dimethylpentanoate-1,3-14C, highlighting the methods used for its synthesis (Sieving, 1987).
Applications in Herbicides
Research on herbicidal pyrrole dicarboxylates, with a focus on chloro analogs, has provided insights into the selective herbicidal properties of compounds structurally related to Methyl 5-chloro-2,2-dimethylpentanoate. The studies indicate variations in post-emergence and pre-emergence herbicidal efficacy based on the position of the chlorine atom, suggesting potential applications in agriculture (Andrea et al., 1990).
Pharmaceutical and Medicinal Chemistry
In the realm of pharmaceuticals and medicinal chemistry, various compounds with structural similarities to Methyl 5-chloro-2,2-dimethylpentanoate have been synthesized and evaluated for their antitumor activities. These studies demonstrate the compound's relevance in the development of new therapeutic agents (Grivsky et al., 1980).
Safety And Hazards
“Methyl 5-chloro-2,2-dimethylpentanoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, and it can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Propriétés
IUPAC Name |
methyl 5-chloro-2,2-dimethylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2/c1-8(2,5-4-6-9)7(10)11-3/h4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPFLSFTFNACIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552413 |
Source


|
| Record name | Methyl 5-chloro-2,2-dimethylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-2,2-dimethylpentanoate | |
CAS RN |
73441-42-6 |
Source


|
| Record name | Methyl 5-chloro-2,2-dimethylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

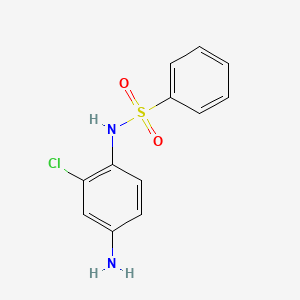
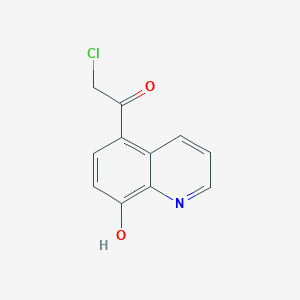
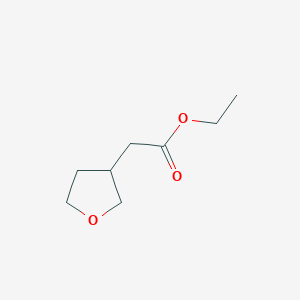
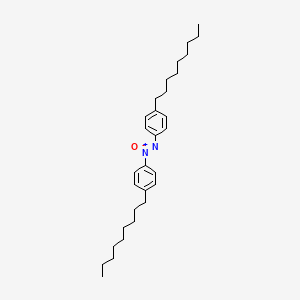
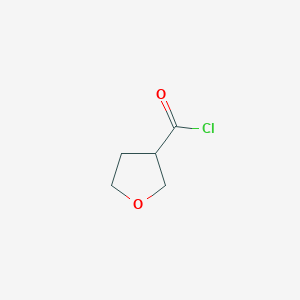
![2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine](/img/structure/B1315651.png)
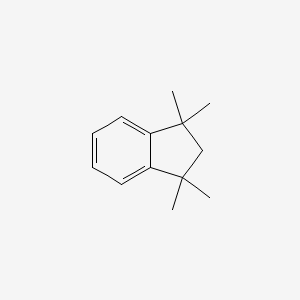
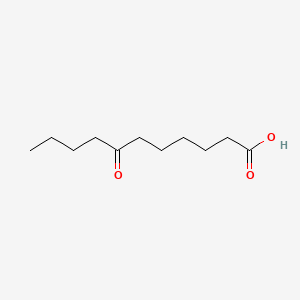
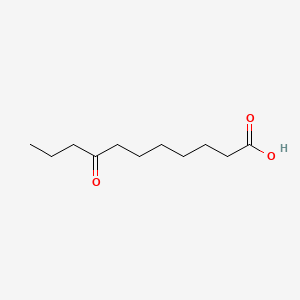
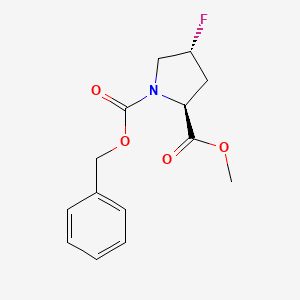
![Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B1315663.png)
